

Tenalisib In Vitro Cell Viability Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: Tenalisib

Cat. No.: B612265

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These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of **Tenalisib**, a dual PI3K δ / γ inhibitor, on cancer cell viability. The provided methodologies and data are intended to guide researchers in designing and executing robust experiments to evaluate the anti-proliferative effects of this compound.

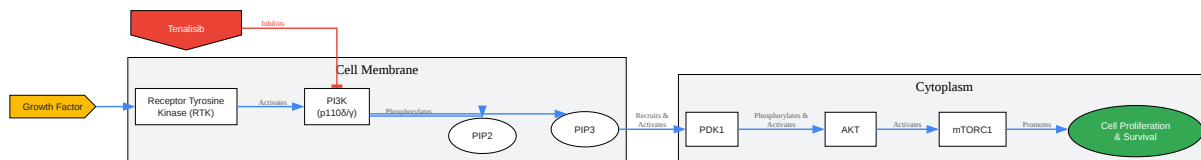
Introduction

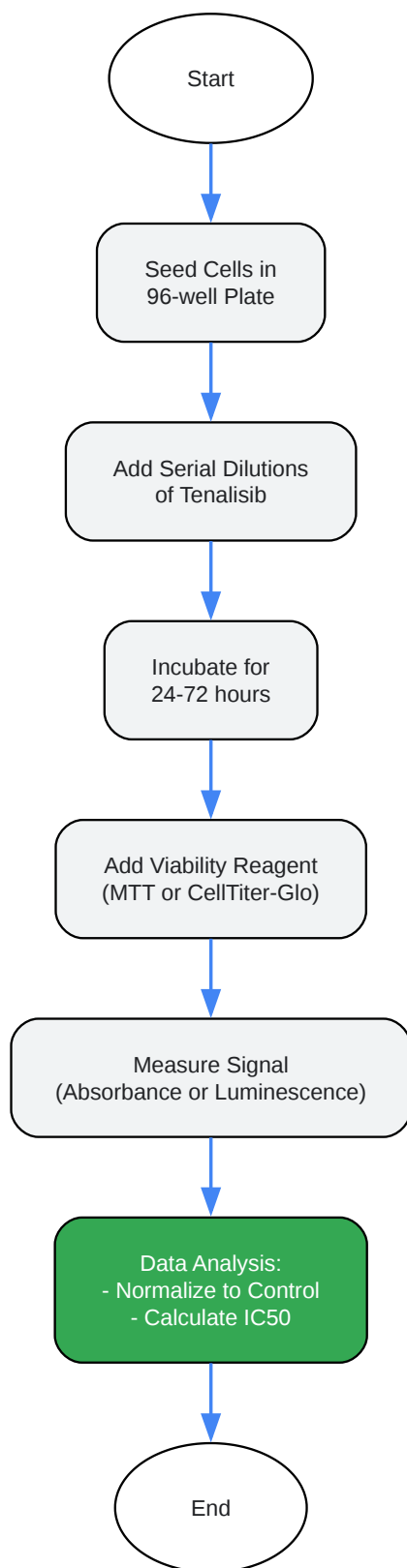
Tenalisib (also known as RP6530) is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide-3 kinase (PI3K).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility.[3][4][5] In many hematologic malignancies and other cancers, this pathway is overactive, promoting uncontrolled cell proliferation and survival.[2][5] By specifically targeting the δ and γ isoforms of PI3K, which are predominantly expressed in hematopoietic cells, **Tenalisib** aims to inhibit the PI3K/AKT-mediated signaling cascade, leading to a reduction in tumor cell proliferation and survival.[2][4] This targeted approach is designed to minimize effects on normal, non-neoplastic cells, potentially reducing side effects.[2]

Mechanism of Action

Tenalisib selectively inhibits PI3K δ and PI3K γ , preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate

(PIP3). This inhibition blocks the downstream activation of AKT and mTOR, key proteins that drive cellular proliferation and survival.[\[4\]](#)[\[6\]](#)[\[7\]](#)





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